2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride include its molecular formula (C12H17ClFNO) and molecular weight (245.72). Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetic studies have utilized compounds structurally related to 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride to investigate human pharmacokinetic predictions and discrepancies arising from pre-clinical in vivo studies. For instance, PF-184298 and PF-4776548, compounds with structural motifs similar to this compound, were selected for human studies based on pharmacokinetic predictions from rat and dog studies, as well as human in vitro studies. These studies highlight the complexity of pharmacokinetic predictions and the necessity for comprehensive pre-clinical evaluations (Harrison et al., 2012).
Chemical Synthesis and Reactivity
Chemical synthesis research has explored the reactivity of related compounds in various conditions, leading to the production of novel compounds. For example, the reaction of pyridine with CsSO4F under different solvents produces a mixture of products including 2-fluoropyridine, demonstrating the influence of solvent on product distribution (Stavber & Zupan, 1990). Another study on the synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives revealed potent antitubercular and antibacterial activities, showing the potential of these compounds in therapeutic applications (Bodige et al., 2019).
Development of Novel Compounds
Research has also focused on the design and development of novel compounds for potential therapeutic applications. The discovery of specific inhibitors for the Met kinase superfamily, for instance, demonstrates the role of structural analogs in the development of targeted therapies for cancer and other diseases. Compounds with specific substitutions have shown potent inhibitory activity, highlighting the importance of chemical modifications in enhancing therapeutic efficacy and selectivity (Schroeder et al., 2009).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It can be inferred that the compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological pathways .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into drug molecules to modify their physicochemical parameters .
Result of Action
It is known that pyrrolidine derivatives can have various biological effects .
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
The compound is part of the pyrrolidine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Molecular Mechanism
It is known that pyrrolidine derivatives can exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects
Properties
IUPAC Name |
2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10;/h2,4,6,10,14H,3,5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMRJSVGEKPZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CC2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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